1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946278-05-3
VCID: VC11931039
InChI: InChI=1S/C20H17ClN2O3/c1-26-18-9-7-17(8-10-18)22-20(25)15-4-11-19(24)23(13-15)12-14-2-5-16(21)6-3-14/h2-11,13H,12H2,1H3,(H,22,25)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.8 g/mol

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946278-05-3

Cat. No.: VC11931039

Molecular Formula: C20H17ClN2O3

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 946278-05-3

Specification

CAS No. 946278-05-3
Molecular Formula C20H17ClN2O3
Molecular Weight 368.8 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H17ClN2O3/c1-26-18-9-7-17(8-10-18)22-20(25)15-4-11-19(24)23(13-15)12-14-2-5-16(21)6-3-14/h2-11,13H,12H2,1H3,(H,22,25)
Standard InChI Key RNKCQHBMZNHKJP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl

Introduction

Overview of the Compound

The compound "1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine. Dihydropyridines are a class of heterocyclic compounds with significant pharmacological relevance, particularly as calcium channel blockers in cardiovascular medicine. The presence of functional groups like the chlorophenyl and methoxyphenyl moieties suggests potential biological activity.

Pharmacological Relevance

Compounds with dihydropyridine scaffolds are often explored for their:

  • Cardiovascular Effects: Many dihydropyridines act as calcium channel blockers, reducing blood pressure and treating angina.

  • Neuroprotective Properties: Some derivatives have shown promise in neurodegenerative diseases due to their antioxidant properties.

Biological Activity

The specific substitutions (chlorophenyl and methoxyphenyl) could enhance:

  • Lipophilicity, aiding membrane permeability.

  • Target Selectivity, potentially interacting with enzymes or receptors.

Synthesis and Characterization

While no direct synthesis route for this compound is provided in the search results, typical methods for dihydropyridine derivatives include:

  • Hantzsch Reaction: A one-pot reaction involving aldehydes, β-ketoesters, and ammonia or amines.

  • Amide Coupling: Introduction of the carboxamide group via coupling agents like EDC or DCC.

Characterization techniques would likely involve:

  • NMR Spectroscopy: To confirm proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight verification.

  • Infrared (IR) Spectroscopy: To identify functional groups like keto and amide.

Hypothetical Data Table

PropertyDetails
Molecular FormulaC20H17ClN2O3
Molecular Weight~368.81 g/mol
Functional GroupsChlorophenyl, Methoxyphenyl, Amide, Keto
SolubilityLikely soluble in organic solvents (e.g., DMSO)
Potential BioactivityCalcium channel modulation, enzyme inhibition

Research Directions

Future studies could focus on:

  • Molecular Docking: To predict interactions with biological targets such as ion channels or enzymes.

  • Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME).

  • Synthetic Optimization: Developing efficient routes to improve yield and purity.

If you have access to more specific databases or experimental data, further insights into this compound's properties and applications could be explored. Let me know if you'd like assistance with any related topics!

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